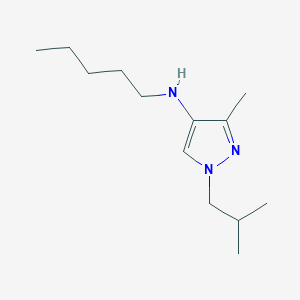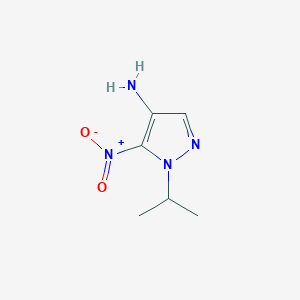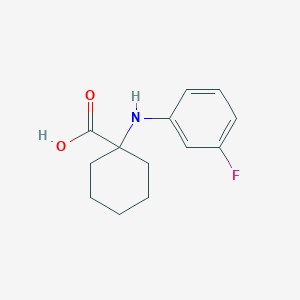![molecular formula C13H26N4 B11738549 [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738549.png)
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine: is an organic compound that features both a diethylamino group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the diethylamino group: This step involves the reaction of the alkylated pyrazole with diethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkylated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for deprotonation, followed by reaction with an appropriate electrophile.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: It may be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Biochemistry: It may be used as a probe to study biochemical pathways involving amine or pyrazole-containing compounds.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological membranes, while the pyrazole ring might interact with specific protein sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with dimethylamino instead of diethylamino.
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine: Similar structure but with a methyl group on the pyrazole ring.
Uniqueness
The unique combination of the diethylamino group and the pyrazole ring in [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine may confer specific properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.
Propriétés
Formule moléculaire |
C13H26N4 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[(1-ethylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-4-16(5-2)10-7-9-14-12-13-8-11-17(6-3)15-13/h8,11,14H,4-7,9-10,12H2,1-3H3 |
Clé InChI |
JGMKMKUOSGGZQP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11738466.png)

![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738484.png)
![4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11738489.png)
![3-[(Dimethylamino)methylidene]-1-(2,6-dimethylphenyl)thiourea](/img/structure/B11738495.png)

![2-{[Ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11738503.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738516.png)
![[(4-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738521.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11738530.png)
![3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11738535.png)
![benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738537.png)
![3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11738541.png)
